Methyl 2-(dibromomethyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(dibromomethyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C7H6Br2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(dibromomethyl)thiophene-3-carboxylate typically involves the bromination of methyl thiophene-3-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dibromomethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the dibromomethyl group can yield different products depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized thiophenes.
Scientific Research Applications
Methyl 2-(dibromomethyl)thiophene-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of biological systems and the development of bioactive compounds.
Medicinal Chemistry: Researchers explore its potential as a precursor for drugs with various therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 2-(dibromomethyl)thiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Methyl 2-(dibromomethyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Methyl thiophene-3-carboxylate: Lacks the dibromomethyl group, making it less reactive in certain substitution reactions.
2,5-Dibromothiophene: Similar in having bromine atoms but lacks the carboxylate ester group, affecting its reactivity and applications.
Thiophene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester, influencing its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
methyl 2-(dibromomethyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-11-7(10)4-2-3-12-5(4)6(8)9/h2-3,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQVHEWEPIPZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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